Cas no 78871-05-3 (Di(naphthalen-2-yl)phosphine oxide)

Di(naphthalen-2-yl)phosphine oxide is a phosphine oxide derivative featuring naphthalene substituents, offering enhanced stability and electron-withdrawing properties. Its rigid aromatic structure contributes to high thermal and oxidative resistance, making it suitable for applications in organic electronics, catalysis, and materials science. The compound’s extended π-conjugation system can improve charge transport in optoelectronic devices, while its phosphine oxide moiety enhances solubility in polar solvents. These characteristics make it a valuable intermediate in the synthesis of advanced materials, including phosphorescent emitters and ligands for transition-metal catalysis. Its well-defined structure ensures reproducibility in research and industrial applications.
Di(naphthalen-2-yl)phosphine oxide structure
78871-05-3 structure
Product Name:Di(naphthalen-2-yl)phosphine oxide
CAS No:78871-05-3
MF:C20H15OP
MW:302.306266069412
MDL:MFCD29477760
CID:533739
PubChem ID:10891979
Update Time:2025-10-12

Di(naphthalen-2-yl)phosphine oxide Chemical and Physical Properties

Names and Identifiers

    • Phosphine oxide, di-2-naphthalenyl-
    • dinaphthalen-2-yl(oxo)phosphanium
    • Di(naphthalen-2-yl)phosphine oxide
    • bis(2-naphthyl)phosphine oxide
    • AVYNHFVZHONTQU-UHFFFAOYSA-N
    • AK199164
    • Di(naphthalen-2-yl)phosphineoxide
    • di(2-naphthyl)phosphine oxide
    • 78871-05-3
    • SCHEMBL1304753
    • CS-0098782
    • SY316781
    • MFCD29477760
    • 2-[(naphthalen-2-yl)phosphoroso]naphthalene
    • bis(naphthalen-2-yl)phosphine oxide
    • DTXSID90447425
    • D70820
    • AKOS026674263
    • AS-61708
    • Di-2-naphthalenylphosphine oxide (ACI)
    • DB-243378
    • 2-(NAPHTHALEN-2-YLPHOSPHOROSO)NAPHTHALENE
    • MDL: MFCD29477760
    • Inchi: 1S/C20H15OP/c21-22(19-11-9-15-5-1-3-7-17(15)13-19)20-12-10-16-6-2-4-8-18(16)14-20/h1-14,22H
    • InChI Key: AVYNHFVZHONTQU-UHFFFAOYSA-N
    • SMILES: O=P(C1C=C2C(C=CC=C2)=CC=1)C1C=C2C(C=CC=C2)=CC=1

Computed Properties

  • Exact Mass: 301.078227064g/mol
  • Monoisotopic Mass: 301.078227064g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 371
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1
  • XLogP3: 5

Di(naphthalen-2-yl)phosphine oxide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A219006039-10g
Di(naphthalen-2-yl)phosphine oxide
78871-05-3 95%
10g
$185.40 2023-09-01
Alichem
A219006039-25g
Di(naphthalen-2-yl)phosphine oxide
78871-05-3 95%
25g
$381.60 2023-09-01
Chemenu
CM262996-5g
Di(naphthalen-2-yl)phosphine oxide
78871-05-3 95%
5g
$122 2021-06-15
Chemenu
CM262996-10g
Di(naphthalen-2-yl)phosphine oxide
78871-05-3 95%
10g
$184 2021-06-15
Chemenu
CM262996-25g
Di(naphthalen-2-yl)phosphine oxide
78871-05-3 95%
25g
$337 2021-06-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CR607-250mg
Di(naphthalen-2-yl)phosphine oxide
78871-05-3 97%
250mg
163CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CR607-1g
Di(naphthalen-2-yl)phosphine oxide
78871-05-3 97%
1g
¥281.0 2022-06-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CR607-5g
Di(naphthalen-2-yl)phosphine oxide
78871-05-3 97%
5g
¥988.0 2022-06-09
Chemenu
CM262996-5g
Di(naphthalen-2-yl)phosphine oxide
78871-05-3 95%
5g
$122 2024-07-23
Chemenu
CM262996-10g
Di(naphthalen-2-yl)phosphine oxide
78871-05-3 95%
10g
$184 2024-07-23

Di(naphthalen-2-yl)phosphine oxide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt; 3 h, 70 °C
1.2 Reagents: Diethyl phosphite ;  15 min, cooled; 4 h, rt
1.3 Reagents: Water Solvents: Diethyl ether ;  0 °C
Reference
Manganese catalyzed urea and polyurea synthesis using methanol as C1 source
Guo, Jiaxin; Tang, Jun; Xi, Hui; Zhao, Sheng-Yin; Liu, Weiping, Chinese Chemical Letters, 2023, 34(4),

Production Method 2

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  heated
1.2 Reagents: Diethyl phosphite ;  overnight, reflux; reflux → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Enantioselective Pd0-catalyzed C(sp2)-H arylation for synthesis of chiral warped molecules
Savary, David ; Baudoin, Olivier, Angewandte Chemie, 2021, 60(10), 5136-5140

Production Method 3

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt; 2 - 3 h, reflux
1.2 Reagents: Diethyl phosphite ,  Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt; rt; 1 h, reflux; reflux → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Reference
Asymmetric Hydrogenation of Cationic Intermediates for the Synthesis of Chiral N,O-Acetals
Sun, Yongjie; Zhao, Qingyang; Wang, Heng; Yang, Tilong; Wen, Jialin ; et al, Chemistry - A European Journal, 2020, 26(50), 11470-11477

Production Method 4

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  1 h, 22 °C → reflux; reflux → 22 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  1 h, 22 °C → reflux; reflux → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Rapid Generation of P(V)-F Bonds Through the Use of Sulfone Iminium Fluoride Reagents
Miller, Lucy P. ; Vogel, James A.; Harel, Shiraz; Krussman, Jenna M.; Melvin, Patrick R., Organic Letters, 2023, 25(11), 1834-1838

Production Method 5

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  1 h, reflux
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  2 - 3 h, reflux
Reference
Asymmetric Construction of Tertiary/Secondary Carbon-Phosphorus Bonds via Bifunctional Phosphonium Salt Catalyzed 1,6-Addition
Chen, Yuan; Yu, Zhaoyuan ; Jiang, Zhiyu; Tan, Jian-Ping; Wu, Jia-Hong; et al, ACS Catalysis, 2021, 11(22), 14168-14180

Production Method 6

Reaction Conditions
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 16 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Reference
Enantioselective Cobalt-Catalyzed Reductive Cross-Coupling for the Synthesis of Axially Chiral Phosphine-Olefin Ligands
Zhang, Xi; Wang, Juan; Yang, Shang-Dong, ACS Catalysis, 2021, 11(22), 14008-14015

Production Method 7

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
1.2 Reagents: Chlorobis(diethylamino)phosphine ;  -78 °C; 18 - 22 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 0 °C; 1 h, 0 °C; 5 h, rt
Reference
Generation of Axially Chiral Fluoroallenes through a Copper-Catalyzed Enantioselective β-Fluoride Elimination
O'Connor, Thomas J.; Mai, Binh Khanh ; Nafie, Jordan; Liu, Peng ; Toste, F. Dean, Journal of the American Chemical Society, 2021, 143(34), 13759-13768

Production Method 8

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  2 h, reflux
1.2 Reagents: Triethyl phosphate ;  18 h, 0 °C → rt
Reference
Highly Enantioselective Synthesis of Phosphorus-Containing ε-Benzosultams by Bifunctional Phosphonium Salt-Promoted Hydrophosphonylation
Zhang, Song; Feng, Zhenghuai; Jiang, Chunhui; Yu, Xiaojun; Pan, Jianke; et al, Chemistry - A European Journal, 2021, 27(44), 11285-11290

Production Method 9

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ;  rt; 1 h, 50 °C
1.2 Reagents: Diethyl phosphite ;  0 °C; overnight, rt
Reference
Silica-Supported Phosphine-Gold Complexes as an Efficient Catalytic System for a Dearomative Spirocyclization
Cao, Zhen; Scalabre, Antoine; Nlate, Sylvain; Buffiere, Sonia; Oda, Reiko; et al, Chemistry - A European Journal, 2021, 27(1), 427-433

Production Method 10

Reaction Conditions
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 - 10 °C; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Sequential KOtBu/FeCl3-catalyzed reductive phosphonylation of tertiary amides for the synthesis of α-amino phosphonates and phosphines
Wang, Yue; Wu, Xiaoyu; Yang, Liqun; Liu, Wei; Zhang, Zhaoguo; et al, Organic & Biomolecular Chemistry, 2023, 21(14), 2955-2959

Production Method 11

Reaction Conditions
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 5 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Combining Hydrodefluorination and Defluorophosphorylation for Chemo- and Stereoselective Synthesis of gem-Fluorophosphine Alkenes
Hu, Ya-Fei; Feng, Man-Hang; Zhang, Peng-Yuan; Xu, Hao; Ma, Mengtao ; et al, Organic Letters, 2023, 25(34), 6368-6373

Production Method 12

Reaction Conditions
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Reference
Visible-Light-Induced Cascade Phosphinoylation/Cyclization of Phenacylmalononitriles with Secondary H-phosphine Oxides
Xiong, Biquan ; Shi, Chonghao; Xu, Weifeng; Liu, Yu ; Zhu, Longzhi; et al, Advanced Synthesis & Catalysis, 2022, 364(24), 4392-4401

Production Method 13

Reaction Conditions
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Reference
Cobaloxime Photocatalysis for the Synthesis of Phosphorylated Heteroaromatics
Yu, Ji-Xin; Cheng, Yuan-Yuan; Chen, Bin; Tung, Chen-Ho; Wu, Li-Zhu, Angewandte Chemie, 2022, 61(40),

Production Method 14

Reaction Conditions
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Reference
B(C6F5)3-catalyzed O-H insertion reactions of diazoalkanes with phosphinic acids
Zhang, Yangyang; Zhang, Xinzhi; Zhao, Jincheng; Jiang, Jun, Organic & Biomolecular Chemistry, 2021, 19(26), 5772-5776

Production Method 15

Reaction Conditions
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Reference
Cobaloxime Catalysis for Enamine Phosphorylation with Hydrogen Evolution
Lei, Tao; Liang, Ge; Cheng, Yuan-Yuan; Chen, Bin ; Tung, Chen-Ho ; et al, Organic Letters, 2020, 22(14), 5385-5389

Production Method 16

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ;  rt; 30 min, reflux; 0 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  15 min, 0 °C; 1 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Reference
Regio- and Stereoselective Hydrophosphorylation of Ynamides for the Synthesis of β-Aminovinylphosphine Oxides
Huang, Hai; Zhu, Hongjun ; Kang, Jun Yong, Organic Letters, 2018, 20(9), 2778-2781

Di(naphthalen-2-yl)phosphine oxide Raw materials

Di(naphthalen-2-yl)phosphine oxide Preparation Products

Di(naphthalen-2-yl)phosphine oxide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:78871-05-3)Di(naphthalen-2-yl)phosphine oxide
Order Number:A853082
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:43
Price ($):380.0
Email:sales@amadischem.com

Additional information on Di(naphthalen-2-yl)phosphine oxide

Di(naphthalen-2-yl)phosphine Oxide: A Comprehensive Overview

Di(naphthalen-2-yl)phosphine oxide (CAS No. 78871-05-3) is a versatile organic compound with significant applications in various fields of chemistry. This compound, also known as diphenylphosphine oxide, is widely recognized for its role as a ligand in organometallic catalysis and its use in the synthesis of advanced materials. The structure of di(naphthalen-2-yl)phosphine oxide consists of two naphthalene rings attached to a phosphorus atom, which is further bonded to an oxygen atom, forming a stable phosphine oxide moiety.

The synthesis of di(naphthalen-2-yl)phosphine oxide typically involves the oxidation of the corresponding phosphine precursor, di(naphthalen-2-yl)phosphine, using oxidizing agents such as hydrogen peroxide or oxygen. This reaction is highly efficient and yields the desired product with high purity. Recent advancements in catalytic systems have enabled the synthesis of this compound under milder conditions, reducing energy consumption and enhancing sustainability.

One of the most notable applications of di(naphthalen-2-yl)phosphine oxide is in organometallic catalysis, where it serves as a stabilizing ligand for transition metal complexes. For instance, it has been employed in the development of palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of pharmaceuticals and agrochemicals. The naphthalene substituents on the phosphorus atom provide steric bulk, which enhances the stability and selectivity of the catalysts.

In addition to its role in catalysis, di(naphthalen-2-yl)phosphine oxide has found applications in materials science. It has been used as a precursor for the synthesis of phosphorus-containing polymers and nanoparticles. Recent studies have demonstrated its potential in the development of thermally stable polymers for high-performance applications such as aerospace and electronics.

The electronic properties of di(naphthalen-2-yl)phosphine oxide make it an attractive candidate for use in optoelectronic devices. The naphthalene moieties contribute to its strong absorption in the visible region, while the phosphorus center facilitates electron transfer processes. Researchers have explored its use in organic light-emitting diodes (OLEDs) and photovoltaic cells, where it exhibits promising performance metrics.

From an environmental perspective, di(naphthalen-2-yl)phosphine oxide has been studied for its biodegradability and toxicity profile. Initial assessments indicate that it is not inherently hazardous under normal handling conditions, making it suitable for industrial applications. However, ongoing research is focused on optimizing its production processes to minimize waste and reduce its environmental footprint.

In conclusion, di(naphthalen-2-yl)phosphine oxide is a multifaceted compound with a wide range of applications across diverse fields. Its unique chemical properties, coupled with recent advancements in synthetic methodologies and application development, position it as a key material for future innovations in chemistry and materials science.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:78871-05-3)Di(naphthalen-2-yl)phosphine oxide
A853082
Purity:99%
Quantity:25g
Price ($):380.0
Email